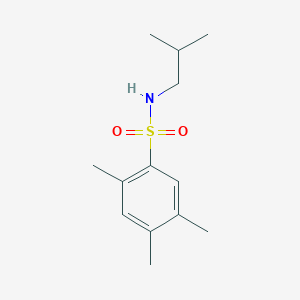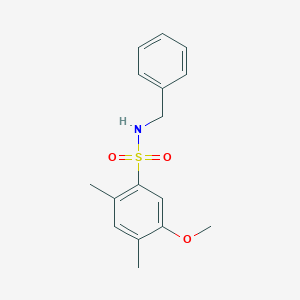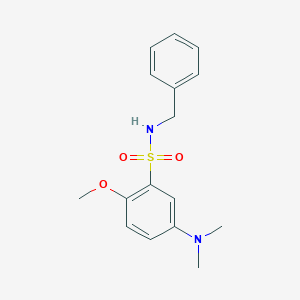
5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide, also known as CPBS, is a sulfonamide compound that has been the subject of extensive scientific research due to its potential therapeutic applications. CPBS is a white crystalline powder that is soluble in water and organic solvents. In
Mecanismo De Acción
The exact mechanism of action of 5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in various cellular processes. 5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the production of inflammatory cytokines, which are involved in the development of arthritis and other inflammatory diseases.
Biochemical and Physiological Effects:
5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, including carbonic anhydrase and protein kinase C. 5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide has also been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta. In addition, 5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, 5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide has some limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, 5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosage and administration of 5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide for cancer treatment. Another area of interest is its potential use in the treatment of bacterial infections. Studies are needed to determine the effectiveness of 5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide against various bacterial strains. Additionally, further research is needed to fully understand the mechanism of action of 5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide and its potential applications in other disease areas.
Métodos De Síntesis
5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide can be synthesized by reacting 5-chloro-2-propoxybenzenesulfonyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Aplicaciones Científicas De Investigación
5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to have antimicrobial, anti-inflammatory, and antitumor properties. 5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide has been investigated for its potential use in the treatment of various diseases, including cancer, arthritis, and bacterial infections.
Propiedades
Nombre del producto |
5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide |
|---|---|
Fórmula molecular |
C15H22ClNO3S |
Peso molecular |
331.9 g/mol |
Nombre IUPAC |
5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C15H22ClNO3S/c1-2-10-20-14-9-8-12(16)11-15(14)21(18,19)17-13-6-4-3-5-7-13/h8-9,11,13,17H,2-7,10H2,1H3 |
Clave InChI |
AETPPRYQJNRJKY-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CCCCC2 |
SMILES canónico |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine](/img/structure/B272644.png)
